molecular formula C10H13ClN2O B1668836 Chlorotoluron CAS No. 15545-48-9

Chlorotoluron

Cat. No.: B1668836
CAS No.: 15545-48-9
M. Wt: 212.67 g/mol
InChI Key: JXCGFZXSOMJFOA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlorotoluron, a member of the phenylurea class of herbicides, primarily targets the photosynthetic machinery of plants . Its main target is the QB plastoquinone binding site of photosystem II . This system plays a crucial role in the light-dependent reactions of photosynthesis, where it facilitates the transfer of electrons from water to plastoquinone .

Mode of Action

This compound acts as an inhibitor of photosynthesis . It binds to the QB plastoquinone binding site of photosystem II, thereby preventing electron flow from QA to QB . This interruption of the photosynthetic electron transport chain disrupts the plant’s ability to convert light energy into chemical energy, ultimately leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting electron flow within photosystem II, this compound disrupts the light-dependent reactions of photosynthesis . This prevents the production of ATP and NADPH, two molecules that are essential for the light-independent reactions of photosynthesis . As a result, the plant is unable to produce the glucose it needs for growth and survival .

Pharmacokinetics

This compound is moderately soluble in water and volatile, with a high potential for leaching to groundwater . This compound may bioaccumulate, although it has a low mammalian toxicity .

Result of Action

The primary result of this compound’s action is the death of the plant . By inhibiting photosynthesis, this compound deprives the plant of the energy it needs to grow and survive . This makes this compound an effective herbicide for controlling broadleaf and annual grass weeds in cereal crops .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and solubility can lead to leaching into groundwater . Additionally, this compound is moderately persistent in soil, which can affect its long-term environmental impact . It is also worth noting that this compound is non-toxic to honeybees but is moderately toxic to birds, earthworms, and most aquatic organisms .

Biochemical Analysis

Biochemical Properties

Chlorotoluron interacts with various biomolecules in its role as a herbicide. The primary mechanism of action of this compound involves the inhibition of photosynthesis . It blocks the Q B plastoquinone binding site of photosystem II, preventing electron flow from Q A to Q B . This interruption of the photosynthetic electron transport chain is a key aspect of this compound’s biochemical interactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting photosynthesis, this compound disrupts the energy production process of plant cells, leading to their death . This impact on cellular metabolism is a crucial aspect of this compound’s herbicidal action.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the photosystem II complex in plant cells. This compound binds to the Q B plastoquininone binding site, preventing electron flow from Q A to Q B . This binding interaction disrupts the photosynthetic electron transport chain, leading to the death of the plant cells.

Temporal Effects in Laboratory Settings

This compound is moderately persistent in soil but tends not to be persistent in water due to rapid aqueous photolysis . It has a low mammalian toxicity but may bioaccumulate . Over time, the effects of this compound can change due to factors such as degradation and changes in environmental conditions .

Dosage Effects in Animal Models

While this compound is primarily used as a herbicide, it has been shown to cause an increase in adenomas and carcinomas of the kidneys of male mice given high doses for 2 years . This suggests that this compound may have toxic or adverse effects at high doses in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of photosynthesis in plant cells. By binding to the Q B plastoquinone binding site of photosystem II, this compound disrupts the normal flow of electrons in this pathway, leading to the inhibition of photosynthesis .

Transport and Distribution

This compound is mobile in soil and has a high potential for leaching to groundwater . It is moderately soluble in water, indicating that it can be transported and distributed within cells and tissues via the water component .

Subcellular Localization

The subcellular localization of this compound is primarily at the photosystem II complex in the thylakoid membranes of chloroplasts in plant cells . By binding to the Q B plastoquinone binding site of photosystem II, this compound exerts its herbicidal effects at this specific subcellular location .

Preparation Methods

The synthesis of chlorotoluron involves the reaction of a substituted aryl amine (aniline) with phosgene to form its isocyanate derivative. This intermediate is then reacted with dimethylamine to yield the final product . The reaction can be summarized as follows:

  • Aryl-NH₂ + COCl₂ → Aryl-NCO
  • Aryl-NCO + NH(CH₃)₂ → Aryl-NHCON(CH₃)₂

In industrial production, the process is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Chlorotoluron undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions are hydroxylated, aminated, and substituted derivatives of this compound .

Comparison with Similar Compounds

Chlorotoluron is part of the phenylurea class of herbicides, which includes compounds such as monuron, diuron, and linuron . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications:

    Monuron: Used for controlling weeds in non-crop areas.

    Diuron: Applied in both agricultural and non-agricultural settings.

    Linuron: Primarily used in vegetable crops.

This compound is unique in its specific use for cereal crops and its effectiveness against a broad spectrum of weeds .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1,1-dimethylurea
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InChI

InChI=1S/C10H13ClN2O/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)
Source PubChem
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InChI Key

JXCGFZXSOMJFOA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl
Source PubChem
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Molecular Formula

C10H13ClN2O
Record name CHLOROTOLURON
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DSSTOX Substance ID

DTXSID8052853
Record name Chlorotoluron
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Molecular Weight

212.67 g/mol
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Physical Description

COLOURLESS CRYSTALS OR WHITE POWDER.
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Solubility

IT IS SOLUBLE IN MOST ORGANIC SOLVENTS, In acetone 5%, ethyl acetate 2%, benzene 2.4%, isopropanol 1.5%, methylene chloride 4.3% w/v, In water, 70 mg/L at 25 °C, In acetone 54, dichloromethane 51, ethanol 48, toluene 3.0, hexane 0.06, n-octanol 24, ethyl acetate 21 (all in g/L at 25 °C), Solubility in water, g/100ml at 25 °C: 0.0074 (very poor)
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Density

140 g/cu cm, 1.4 g/cm³
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Vapor Pressure

3.6X10-8 MM HG @ 20 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Inhibits photosynthesis.
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Color/Form

COLORLESS CRYSTALS, white powder

CAS No.

15545-48-9
Record name Chlortoluron
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Melting Point

147-148 °C, 148.1 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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